4-(piperidine-1-sulfonyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
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Overview
Description
4-(piperidine-1-sulfonyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic compound that features multiple functional groups, including sulfonyl, piperidinyl, and benzamide moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development or biochemical studies.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, it might find applications in the synthesis of specialty chemicals, pharmaceuticals, or as an intermediate in the production of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidine-1-sulfonyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Derivative: Starting with a suitable isoquinoline precursor, the compound undergoes sulfonylation to introduce the sulfonyl group.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution or other suitable reactions.
Coupling with Benzamide: The final step involves coupling the intermediate with a benzamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve continuous flow chemistry, use of catalysts, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline or piperidine rings.
Reduction: Reduction reactions could target the sulfonyl groups or other reducible moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzamide or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂, or other peroxides.
Reducing Agents: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution Reagents: Halides, sulfonates, or other suitable leaving groups.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism of action of 4-(piperidine-1-sulfonyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The molecular pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(piperidin-1-ylsulfonyl)phenyl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide
Uniqueness
The uniqueness of 4-(piperidine-1-sulfonyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2/c27-23(20-8-10-22(11-9-20)33(30,31)25-14-4-1-5-15-25)24-13-17-32(28,29)26-16-12-19-6-2-3-7-21(19)18-26/h2-3,6-11H,1,4-5,12-18H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYBHIBZSBWMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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